molecular formula C16H14ClN5OS B11270909 5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11270909
M. Wt: 359.8 g/mol
InChI Key: RUEFZDAMRRWMAB-UHFFFAOYSA-N
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Description

5-[(4-Chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide (CAS: 1207057-21-3) is a triazole-based small molecule with a molecular formula of C₁₆H₁₄ClN₅OS and a molecular weight of 359.84 g/mol. The compound features a 1,2,3-triazole core substituted at position 4 with a carboxamide group linked to a 3-(methylsulfanyl)phenyl moiety and at position 5 with a (4-chlorophenyl)amino group.

Properties

Molecular Formula

C16H14ClN5OS

Molecular Weight

359.8 g/mol

IUPAC Name

5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H14ClN5OS/c1-24-13-4-2-3-12(9-13)19-16(23)14-15(21-22-20-14)18-11-7-5-10(17)6-8-11/h2-9H,1H3,(H,19,23)(H2,18,20,21,22)

InChI Key

RUEFZDAMRRWMAB-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method starts with the reaction of 4-chloroaniline with 3-(methylsulfanyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then subjected to a cyclization reaction with sodium azide to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, large-scale production may require the development of continuous flow processes to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, inhibiting their activity. The chlorophenyl and methylsulfanyl groups can enhance the compound’s binding affinity and selectivity for these targets. This compound may also interfere with cellular pathways involved in cell proliferation and inflammation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Triazole carboxamides are a versatile class of compounds with diverse biological activities, including anticancer, antimicrobial, and enzyme inhibitory properties. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on structural variations, physicochemical properties, and reported activities.

Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound : 5-[(4-Chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide C₁₆H₁₄ClN₅OS 359.84 4-Chlorophenylamino, 3-(methylsulfanyl)phenyl Moderate lipophilicity; potential for metabolic stability via methylsulfanyl group
N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide C₁₈H₁₅ClN₆O₂ 394.81 3-Chlorophenyl, 4-acetylphenyl Acetyl group may enhance solubility; 3-chloro substitution alters steric effects
5-Amino-1-[(4-chlorophenyl)methyl]-N-(2,4-dichlorophenyl)-1H-1,2,3-triazole-4-carboxamide C₁₆H₁₂Cl₃N₅O 396.66 4-Chlorobenzyl, 2,4-dichlorophenyl Higher halogen content increases molecular weight and lipophilicity
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid derivatives C₁₀H₆ClF₃N₃O₂ 292.62 4-Chlorophenyl, 5-(trifluoromethyl) Trifluoromethyl group improves metabolic stability and target affinity
5-Amino-N-[(4-methylphenyl)methyl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide C₁₉H₁₇F₃N₆O 406.38 3-Trifluoromethylphenyl, 4-methylbenzyl Trifluoromethyl enhances electronegativity and binding to hydrophobic pockets

Biological Activity

The compound 5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is a triazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C24H21Cl2N5OSC_{24}H_{21}Cl_2N_5OS. The structure features a triazole ring, a carboxamide group, and substituents that may influence its biological activity. The compound's IUPAC name is 5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide .

Synthesis

The synthesis of this compound typically involves multi-step reactions including the formation of the triazole ring through cycloaddition reactions. Various synthetic routes have been documented in literature, emphasizing the importance of optimizing conditions to enhance yield and purity.

Antiviral Activity

Recent studies have highlighted the antiviral properties of triazole derivatives. For instance, compounds similar to 5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide have shown efficacy against viral infections such as the Tobacco Mosaic Virus (TMV). In bioassays, certain derivatives exhibited approximately 50% inhibition of TMV, indicating their potential as antiviral agents .

Anticancer Properties

Triazole derivatives are also being investigated for their anticancer activities. Research indicates that modifications in the triazole structure can lead to significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that specific substitutions on the triazole ring can enhance the compound's ability to inhibit cancer cell proliferation .

Case Studies

StudyCompoundActivityResults
Study 1Triazole DerivativeAntiviral50% inhibition of TMV
Study 2Triazole DerivativeAnticancerSignificant cytotoxicity against cancer cell lines

The biological activity of 5-[(4-chlorophenyl)amino]-N-[3-(methylsulfanyl)phenyl]-1H-1,2,3-triazole-4-carboxamide is thought to involve multiple mechanisms:

  • Inhibition of Viral Replication : By interfering with viral enzymes or pathways essential for replication.
  • Induction of Apoptosis in Cancer Cells : Triggering programmed cell death through various signaling pathways.

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